molecular formula C15H12O2 B3047251 [1,1'-Biphenyl]-4-yl prop-2-enoate CAS No. 13633-89-1

[1,1'-Biphenyl]-4-yl prop-2-enoate

Cat. No. B3047251
CAS RN: 13633-89-1
M. Wt: 224.25 g/mol
InChI Key: LAOHSTYFUKBMQN-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-yl prop-2-enoate” is a compound that belongs to the family of acrylates . Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups .


Synthesis Analysis

The synthesis of “[1,1’-Biphenyl]-4-yl prop-2-enoate” involves C-C bond formation that proceeds through an intermediate known as an enolate . An enolate is simply a deprotonated enol, which is itself a hydroxyalkene . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4-yl prop-2-enoate” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .


Chemical Reactions Analysis

The major class of reactions involves C-C bond formation that proceeds through an intermediate known as an enolate . Enols are in equilibrium with the keto form (preferred), and the enolates themselves have resonance structures that place negative charge on oxygen and carbon, respectively, in an allyl-like arrangement .


Physical And Chemical Properties Analysis

Acrylates possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

Mechanism of Action

The mechanism of action of “[1,1’-Biphenyl]-4-yl prop-2-enoate” involves the movement of a proton through a π system, known as tautomerization . The keto form is normally favored since the C=O bond is stronger than a C=C bond .

properties

IUPAC Name

(4-phenylphenyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOHSTYFUKBMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31454-24-7
Details Compound: 2-Propenoic acid, [1,1′-biphenyl]-4-yl ester, homopolymer
Record name 2-Propenoic acid, [1,1′-biphenyl]-4-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31454-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10622030
Record name [1,1'-Biphenyl]-4-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yl prop-2-enoate

CAS RN

13633-89-1
Record name [1,1'-Biphenyl]-4-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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